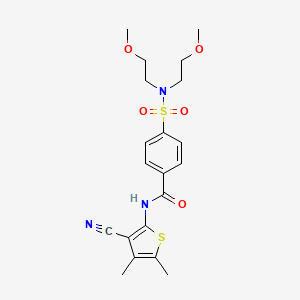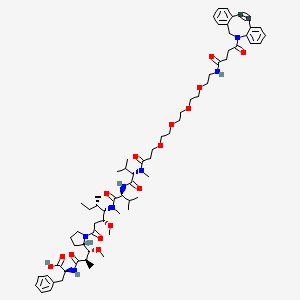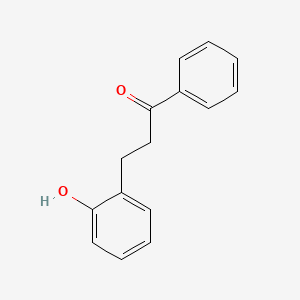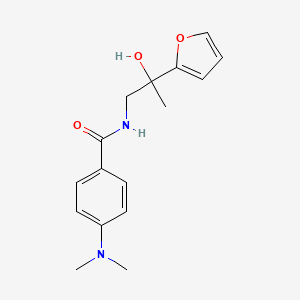![molecular formula C26H25N5O6 B2827228 4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate CAS No. 309942-26-5](/img/no-structure.png)
4-(6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with a molecular formula of C26H26N4O8 . It contains several functional groups, including an amino group, a cyano group, a pyrazole ring, and a morpholine ring .
Synthesis Analysis
Cyanoacetohydrazides are often used as precursors in reactions leading to the construction of heterocycles . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The structure includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing one oxygen atom .Chemical Reactions Analysis
The chemical reactivity of this compound is likely high due to the presence of several reactive functional groups. For example, the amino and cyano groups are both capable of participating in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure and the presence of several functional groups. For example, the presence of the polar amino and cyano groups could increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
- Cyanoacetamide derivatives play a crucial role in heterocyclic synthesis. They serve as versatile building blocks due to their carbonyl and cyano functionalities. The active hydrogen on C-2 enables condensation and substitution reactions, leading to diverse heterocyclic compounds .
Heterocyclic Synthesis
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the pyrano[2,3-c]pyrazole ring system followed by the attachment of the morpholine-4-carboxylate and methoxyphenyl groups.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "malononitrile", "hydrazine hydrate", "morpholine", "2-methoxyphenol", "ethyl chloroformate", "ammonium acetate", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole", "a. Mix 4-methoxybenzaldehyde, ethyl acetoacetate, and malononitrile in ethanol and reflux for 4 hours.", "b. Add hydrazine hydrate and reflux for an additional 2 hours.", "c. Cool the reaction mixture and filter the solid product.", "d. Dissolve the solid product in ethanol and add ammonium acetate.", "e. Heat the mixture to 80°C for 6 hours to form the pyrano[2,3-c]pyrazole ring system.", "f. Cool the reaction mixture and filter the solid product.", "g. Dissolve the solid product in ethanol and add sodium hydroxide.", "h. Heat the mixture to 80°C for 2 hours to deprotonate the amino group.", "i. Cool the reaction mixture and filter the solid product to obtain 6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole.", "Step 2: Synthesis of 4-(6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenol", "a. Mix 6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole and 2-methoxyphenol in ethanol and reflux for 6 hours.", "b. Cool the reaction mixture and filter the solid product to obtain 4-(6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenol.", "Step 3: Synthesis of 4-(6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate", "a. Mix 4-(6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenol, morpholine, and acetic acid in ethanol and reflux for 6 hours.", "b. Cool the reaction mixture and add ethyl chloroformate.", "c. Stir the mixture for 2 hours to form the morpholine-4-carboxylate ester.", "d. Dilute the mixture with diethyl ether and wash with water.", "e. Dry the organic layer with sodium sulfate and filter.", "f. Concentrate the filtrate to obtain 4-(6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate." ] } | |
Número CAS |
309942-26-5 |
Fórmula molecular |
C26H25N5O6 |
Peso molecular |
503.515 |
Nombre IUPAC |
[4-[6-amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C26H25N5O6/c1-33-17-6-3-15(4-7-17)23-22-21(18(14-27)24(28)37-25(22)30-29-23)16-5-8-19(20(13-16)34-2)36-26(32)31-9-11-35-12-10-31/h3-8,13,21H,9-12,28H2,1-2H3,(H,29,30) |
Clave InChI |
IYEHATDMCBEWLN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C=C4)OC(=O)N5CCOCC5)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2827148.png)

![methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B2827152.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2827158.png)
![(Z)-[2-(Trifluoromethyl)perimidin-4-ylidene]methanol](/img/structure/B2827161.png)

![4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2827163.png)


![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2827167.png)
![1-[(Prop-2-enoylamino)methyl]cyclopentane-1-carboxamide](/img/structure/B2827168.png)